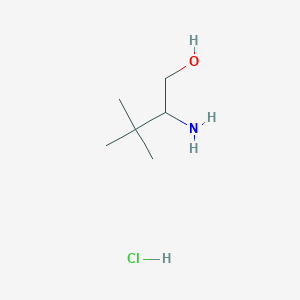

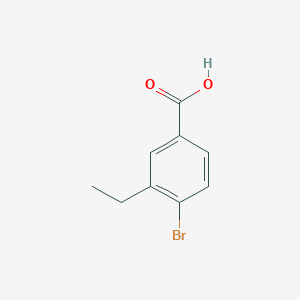

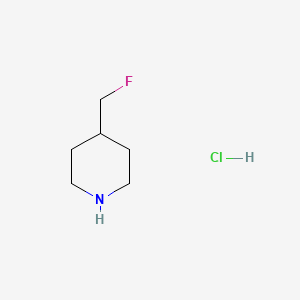

![molecular formula C13H16BrNO4 B1290095 (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1159503-14-6](/img/structure/B1290095.png)

(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid” is a chemical compound with the CAS Number: 1159503-14-6 . It has a molecular weight of 330.18 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H16BrNO4/c1-13 (2,3)19-12 (18)15-10 (11 (16)17)8-6-4-5-7-9 (8)14/h4-7,10H,1-3H3, (H,15,18) (H,16,17) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación

Drug Synthesis

This compound is pivotal in the synthesis of various drugs due to its Boc-protected amino acid structure, which is a common intermediate in pharmaceutical chemistry . The Boc group specifically allows for the temporary protection of amino groups during the synthesis process, ensuring that they do not react prematurely.

Peptide Coupling Reactions

In peptide synthesis, (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is used for coupling reactions where the Boc group acts as an amine-protecting group. This is crucial for the step-by-step construction of peptide chains without unwanted side reactions .

Organic Synthesis Studies

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromophenyl moiety is often used in cross-coupling reactions, a valuable method for forming carbon-carbon bonds in organic chemistry.

Material Science Research

In material science, this compound can be used to modify surface properties of materials. The bromine atom can be utilized to introduce other functional groups onto a material’s surface, enhancing its properties for specific applications.

Bioconjugation Techniques

Proteomics and Metabolomics

In proteomics and metabolomics, the compound can be used to label peptides or proteins, aiding in their identification and quantification. The Boc-protected amino acid can be incorporated into peptides, which can then be detected using mass spectrometry.

Catalysis Research

The bromophenyl group in the compound can act as a ligand in catalytic systems, particularly in transition metal catalysis. This can lead to the development of new catalytic processes that are more efficient and selective.

Environmental Chemistry

Lastly, (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can be used in environmental chemistry to study degradation processes. The bromophenyl group can be a model for halogenated organic compounds, which are significant in the context of environmental pollutants.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid . .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAGWHKTRALRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

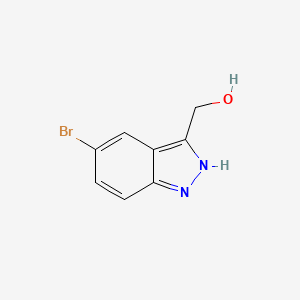

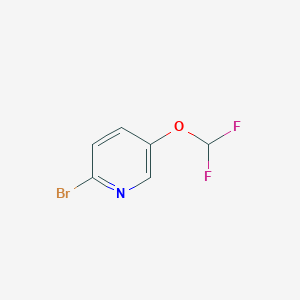

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

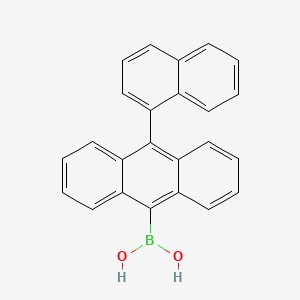

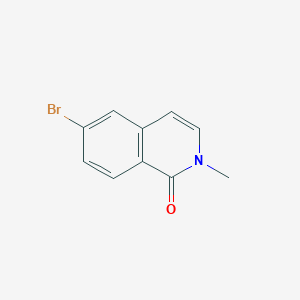

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

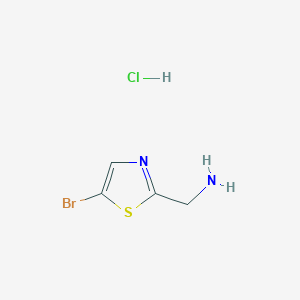

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)